5-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate
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Overview
Description
5-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidinyl group, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrimidinyl core, followed by the introduction of the amino and phenyl groups. The final step involves the acetylation of the phenyl group to form the acetate ester. Common reagents used in these reactions include acetic anhydride, ammonia, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The phenyl acetate group can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tetrahydropyrimidinyl derivatives in various chemical reactions.
Biology
Biologically, the compound’s potential as an enzyme inhibitor or receptor ligand is of interest. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer and infectious diseases.
Industry
Industrially, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-5-hydroxyphenyl acetate
- N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxybenzamide
Uniqueness
Compared to similar compounds, 5-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate stands out due to its specific structural configuration and functional groups. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
301206-04-2 |
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Molecular Formula |
C21H20N4O5 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[5-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]-2-methylphenyl] acetate |
InChI |
InChI=1S/C21H20N4O5/c1-12-9-10-14(11-16(12)30-13(2)26)19(27)23-17-18(22)25(15-7-5-4-6-8-15)21(29)24(3)20(17)28/h4-11H,22H2,1-3H3,(H,23,27) |
InChI Key |
OWJBMIXAQHOOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N)OC(=O)C |
Origin of Product |
United States |
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